

## 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

### Compound of Interest

Compound Name: 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide  
Cat. No.: B178058

[Get Quote](#)

An In-Depth Technical Guide to **4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide**: Properties, Reactivity, and Therapeutic Potential

### Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic therapeutic agents. The N-oxide functionality dramatically alters the electronic properties of the ring system, enhancing its reactivity and often conferring a diverse range of biological properties. This document focuses on a specific derivative, **4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide**, a molecule that combines the activating features of both an N-oxide and the conformational flexibility of a saturated carbocyclic ring.

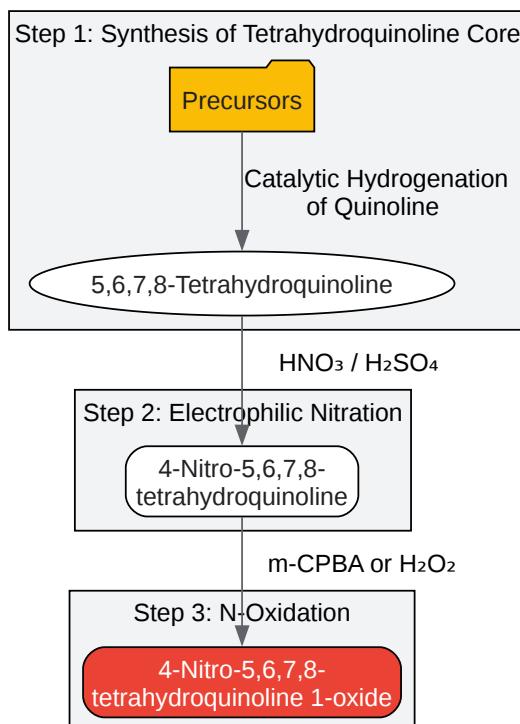
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the chemical properties of **4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide**. We will delve into its physicochemical characteristics, plausible synthetic routes, and its potential applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial research. The insights provided are grounded in the properties of related quinoline N-oxides and nitroaromatic compounds, offering a predictive framework for its utility in research and development.

### Part 1: Physicochemical and Structural Properties

**4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide** (CAS No. 125162-98-3) is a complex heterocyclic compound whose properties are dictated by the interplay of its components: the electron-rich N-oxide, the strongly electron-withdrawing nitro group, and the non-aromatic, saturated tetrahydro-portion of the quinoline ring.

### Structural and Molecular Data

| Property                  | Value                                                        | Source    |
|---------------------------|--------------------------------------------------------------|-----------|
| CAS Number                | 125162-98-3                                                  | [3][4][5] |
| Molecular Formula         | C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> | [3]       |
| Molecular Weight          | 194.19 g/mol                                                 | [3]       |
| Exact Mass                | 194.06914219 Da                                              | [3]       |
| Canonical SMILES          | C1CCC2=[O-]>N+[O-]                                           | [3]       |
| Boiling Point (Predicted) | 446.5 ± 45.0 °C                                              | [3]       |
| Density (Predicted)       | 1.45 ± 0.1 g/cm <sup>3</sup>                                 | [3]       |
| pKa (Predicted)           | -1.03 ± 0.20                                                 | [3]       |
| LogP (Predicted)          | 2.425                                                        | [3]       |
| Hydrogen Bond Acceptors   | 3                                                            | [3]       |
| Hydrogen Bond Donors      | 0                                                            | [3]       |
| Complexity                | 229                                                          | [3]       |


These predicted values suggest a compound with moderate lipophilicity and a high boiling point, typical for a polar, rigid heterocyclic molecule. The low pKa indicates that the N-oxide oxygen is weakly basic, a consequence of the powerful electron-withdrawing effect of the 4-nitro group.

## Part 2: Synthesis and Characterization

While a specific, dedicated synthesis for **4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide** is not extensively documented in readily available literature, a can be constructed from well-established organo-chemical transformations. The general strategy involves the synthesis of the 5,6,7,8-tetrahydroquinoline core via sequential nitration and N-oxidation.

### Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from the commercially available 5,6,7,8-tetrahydroquinoline.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for the target compound.

### Experimental Protocol (Hypothetical)

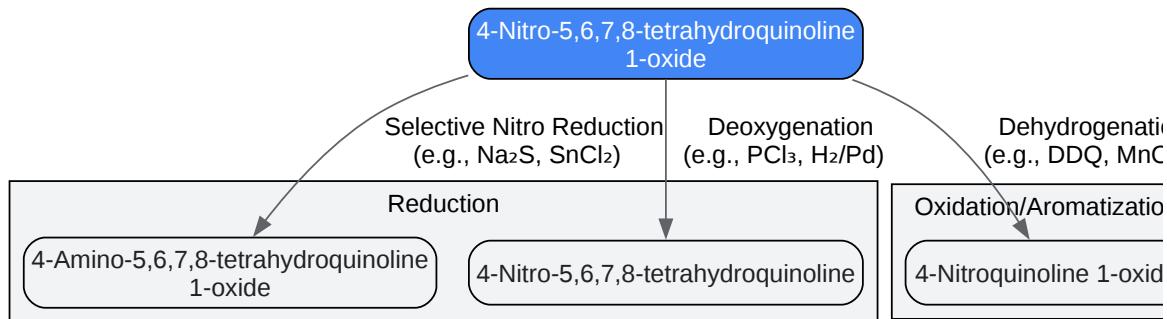
This protocol is a generalized procedure based on standard methods for similar transformations.[\[6\]](#)[\[7\]](#)

#### Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

- To a solution of quinoline in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of Palladium on carbon (5% Pd/C).
- Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
- Heat the reaction mixture (e.g., to 50-70 °C) and stir vigorously until hydrogen uptake ceases.
- Cool the reaction, carefully vent the hydrogen, and filter the mixture through celite to remove the catalyst.
- Remove the solvent under reduced pressure to yield crude 5,6,7,8-tetrahydroquinoline, which can be purified by distillation.

Step 2: Nitration of 5,6,7,8-Tetrahydroquinoline Causality: The saturated portion of the tetrahydroquinoline ring contains an activating secondary amine group. To direct the nitration to the aromatic ring, the amine must first be protected, for instance, as an amide (e.g., using trifluoroacetic anhydride). The nature of the protected amine group directs the electrophilic nitronium ion ( $\text{NO}_2^+$ ) primarily to the para-position (C6) and ortho-position (C8). Achieving

position is non-trivial and may require alternative strategies or result in a mixture of isomers requiring separation. For the purpose of this guide, we aim to favor the desired isomer.


- Cool concentrated sulfuric acid to 0 °C in an ice bath.
- Slowly add the N-protected 5,6,7,8-tetrahydroquinoline to the cold acid with stirring.
- Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.
- Stir the reaction at low temperature for a specified time, monitoring progress by TLC.
- Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude nitro-derivative.
- Purify by column chromatography to isolate the desired 4-nitro isomer, followed by deprotection of the amine.

#### Step 3: N-Oxidation

- Dissolve the purified 4-Nitro-5,6,7,8-tetrahydroquinoline in a chlorinated solvent (e.g., dichloromethane or chloroform).
- Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid portion-wise at room temperature.
- Stir the mixture until the starting material is consumed (monitored by TLC).
- Wash the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
- Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

## Part 3: Chemical Reactivity and Mechanistic Insights

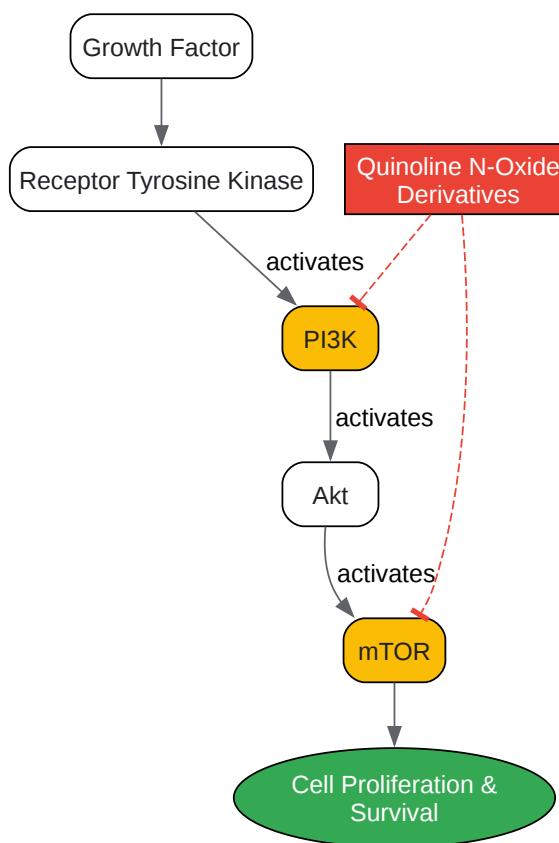
The reactivity of **4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide** is governed by its three functional components. The N-oxide group activates the pyridine ring, the amino group is a versatile functional handle for reduction, and the tetrahydro- portion can undergo oxidation.



[Click to download full resolution via product page](#)

Caption: Key reactive pathways of the title compound.

- Reactions at the N-Oxide Group: The N-oxide is a key activating group. It can be readily deoxygenated using reagents like  $\text{PCl}_3$  or catalytic hydrogenation. Furthermore, the N-oxide oxygen can coordinate to Lewis acids, which further enhances the electrophilicity of the heterocyclic ring, making it susceptible to nucleophilic attack.
- Reactions of the Nitro Group: The nitro group is a powerful electron-withdrawing group and a precursor to the amino functionality. It can be selectively reduced (e.g., using  $\text{SnCl}_2$ ,  $\text{Na}_2\text{S}$ , or catalytic hydrogenation with specific catalysts) to yield 4-Amino-5,6,7,8-tetrahydroquinoline 1-oxide. This transformation is useful in medicinal chemistry for introducing an amino group that can be further functionalized to modulate biological activity and physicochemical properties.


- Oxidation of the Tetrahydro- Ring: The saturated carbocyclic ring can be dehydrogenated (aromatized) using oxidizing agents like 2,3-dichloro-5,6-(DDQ) or manganese dioxide ( $MnO_2$ ) to yield the fully aromatic 4-nitroquinoline 1-oxide (4-NQO).<sup>[9]</sup> This reaction converts the molecule into a well carcinogen, highlighting the need for careful handling and consideration of its potential metabolic fate.<sup>[10]</sup>

## Part 4: Biological Activity and Drug Development Applications

While this specific molecule is not a marketed drug, its structural motifs are highly relevant to drug discovery. The broader class of substituted quinolines have demonstrated potent cytotoxicity against various cancer cell lines and significant activity against pathogenic microorganisms. Their mechanism is often tied to the molecule's ability to interfere with essential cellular processes. For instance, quinoline derivatives have been identified to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.

### Anticancer and Antimicrobial Potential

Substituted quinoline N-oxides have demonstrated potent cytotoxicity against various cancer cell lines and significant activity against pathogenic microorganisms. Their mechanism is often tied to the molecule's ability to interfere with essential cellular processes. For instance, quinoline derivatives have been identified to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

### Hypoxia-Activated Prodrug Concept

Nitroaromatic compounds, including quinoline and quinoxaline N-oxides, are prime candidates for development as hypoxia-activated prodrugs.<sup>[12][13]</sup> In regions of low oxygen (hypoxia), nitroreductase enzymes, which are overexpressed in many cancer cells, can reduce the nitro group to form cytotoxic species (e.g., nitroso, hydroxylamino, and amino derivatives). These metabolites can induce DNA damage and cell death, leading to selective cytotoxicity in hypoxic cancer cells. The presence of both a nitro group and an N-oxide—both of which can be bioreduced—makes **4-Nitro-5,6-dihydro-5,6-dihydro-4H-quinoline 1-oxide** a compelling subject for investigation in this area.

### Toxicological Profile and Relationship to 4-NQO

It is critical to consider the toxicological profile, especially given its structural relationship to 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent mutagen in research to induce oral cancers in animal models.<sup>[14]</sup> Its carcinogenicity stems from its metabolic reduction to 4-hydroxyaminoquinoline adducts, and its ability to generate reactive oxygen species (ROS) that cause oxidative DNA damage.<sup>[10][15]</sup> Any research involving **4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide** must proceed with the assumption that it may be metabolized to 4-NQO via aromatization and could therefore possess similar genotoxic properties.

## Conclusion

**4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide** is a multifaceted molecule with significant untapped potential. Its chemical architecture provides a platform for various transformations, including reduction of the nitro group, deoxygenation of the N-oxide, and functionalization of the resulting amine. These properties make it suitable for the synthesis of complex heterocyclic libraries. From a drug development perspective, it embodies the key features of a potential hypoxia-activator and belongs to a class of compounds with known antimicrobial activity. However, its structural similarity to the potent carcinogen 4-NQO warrants significant toxicological evaluation. This guide provides a foundational understanding for researchers poised to explore the rich chemistry and biological implications of this compound.

## References

- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity - Benchchem. [URL: [- \*\*4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide\*\* - LookChem. \[URL: \[- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. \\[URL: \\[- Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against \\\*E. histolytica\\\* and their analysis as potential thioredoxin reductase inhibitors - \\\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWETRRyYPap3P8JLc5YsRVhBmC1b1nu8LIMbgsumJP3I4-NiesBzNybxhXxC\\\\\_2zxWOnliwm7znln0VfzXrm\\\\\_BfeAu-902XkXMZgHPF-pExx3mcrBrtS\\\\\_hZaKfJ8e8-8A4I=\\\\]\\\]\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWETRRyYPap3P8JLc5YsRVhBmC1b1nu8LIMbgsumJP3I4-NiesBzNybxhXxC\\\_2zxWOnliwm7znln0VfzXrm\\\_BfeAu-902XkXMZgHPF-pExx3mcrBrtS\\\_hZaKfJ8e8-8A4I=\\\]\\\)
- \\\*\\\*4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide\\\*\\\* - LabSolutions | Lab Chemicals & Equipment. \\\[URL: \\\[- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed. \\\\[URL: \\\\[- 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem. \\\\\[URL: \\\\\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjM42Oo1CMLcWTPTye3tbGbYGPm\\\\\\\_zgBgQEeqK42AGP2O24JrJ31nZ1JaT\\\\\\\_gMxx6gwhDFRKg8bnEr8XiXGemDzolHd9HK0haYwXf\\\\\\\_bOo\\\\\\\_JTlc4dxbzBDZYNLhTwcfyGr6-Sfv7L3XHHlhedkfkuSFc5C2\\\\\\]\\\\\]\\\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjM42Oo1CMLcWTPTye3tbGbYGPm\\\\\_zgBgQEeqK42AGP2O24JrJ31nZ1JaT\\\\\_gMxx6gwhDFRKg8bnEr8XiXGemDzolHd9HK0haYwXf\\\\\_bOo\\\\\_JTlc4dxbzBDZYNLhTwcfyGr6-Sfv7L3XHHlhedkfkuSFc5C2\\\\\]\\\\\)
- Quinoline N-Oxide: A Versatile Precursor in Organic Transformations - ResearchGate. \\\\\[URL: \\\\\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvGLGaql09A6xZcXd3Qrr6\\\\\\\_spn5YQZWfxkAg5CvFi27v65YCxzS1kLHj25Ycu2TYbGzcl4udwS5S\\\\\\\_LA7TWFXsp-DyTfviAETY2HRRGSNpqTeVY9gEjDuRg5RG9JKEZSN2sglo5ycgZz9TxSSJul4h94JOV5Wzb0R4j5-my1doAgEbWvyQGqBETfNaxpeoeyq9GzGeJxg\\\\\\\_ym0aa6TTzIh9wuZ0uBOBQ6B-Hhaw1ohhij\\\\\]\\\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvGLGaql09A6xZcXd3Qrr6\\\\\_spn5YQZWfxkAg5CvFi27v65YCxzS1kLHj25Ycu2TYbGzcl4udwS5S\\\\\_LA7TWFXsp-DyTfviAETY2HRRGSNpqTeVY9gEjDuRg5RG9JKEZSN2sglo5ycgZz9TxSSJul4h94JOV5Wzb0R4j5-my1doAgEbWvyQGqBETfNaxpeoeyq9GzGeJxg\\\\\_ym0aa6TTzIh9wuZ0uBOBQ6B-Hhaw1ohhij\\\\\)
- 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis. \\\\\[URL: \\\\\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQo0W9jBFmzCgO7PAMXqszEkqPL7gFGi9Wlc\\\\\\\_mnEuiclm\\\\\\\_53gcf4y0w65kakllEkMLlwPS8aH3OYCPBI-KH6bIFljAlcWeWvzf-MiucPPhO1op6hAhGXjBaEJ3y8SNKn6xT49Fz8qz9rxm3UX0lZnpC7DoPsuG7Bbj3OXMiEs5RyVBGyoLIBL4WEvu84ib2jnPemhriYtjHI71ug==\\\\\\]\\\\\]\\\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQo0W9jBFmzCgO7PAMXqszEkqPL7gFGi9Wlc\\\\\_mnEuiclm\\\\\_53gcf4y0w65kakllEkMLlwPS8aH3OYCPBI-KH6bIFljAlcWeWvzf-MiucPPhO1op6hAhGXjBaEJ3y8SNKn6xT49Fz8qz9rxm3UX0lZnpC7DoPsuG7Bbj3OXMiEs5RyVBGyoLIBL4WEvu84ib2jnPemhriYtjHI71ug==\\\\\]\\\\\)
- 125162-98-3|\\\\\*\\\\\*4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide\\\\\*\\\\\* - BLDpharm. \\\\\[URL: \\\\\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBCUUMMWzd1OusVrx0nWy6s94l\\\\\\\_51mcflNjKkZXJ9mWrUWbhyk2T7tEr5oBhacINzvAq8B2aCy3bcV\\\\\\\_45qUoLigqDR8jn8APNoNp4O1kU2qtPpExt9bC4fNW830=\\\\\]\\\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBCUUMMWzd1OusVrx0nWy6s94l\\\\\_51mcflNjKkZXJ9mWrUWbhyk2T7tEr5oBhacINzvAq8B2aCy3bcV\\\\\_45qUoLigqDR8jn8APNoNp4O1kU2qtPpExt9bC4fNW830=\\\\\]\\\\\)
- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. \\\\\[URL: \\\\\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnd9el4ys1Nm\\\\\\\_3ujC11sByb-RxMSuJXQ0wEr9b4O\\\\\\\_h3FcTvKlpjv0WkgEAnN4BHvCVJu28EQ12K4\\\\\\\_ilVfze30oNtpo4uB\\\\\\\_VtopC4PmqP09vrozgk9PirtxnOayktDmC4sqWuZ9E8na9UQ917klt0dMYw1CQB-gVHvxgWrg==\\\\\]\\\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnd9el4ys1Nm\\\\\_3ujC11sByb-RxMSuJXQ0wEr9b4O\\\\\_h3FcTvKlpjv0WkgEAnN4BHvCVJu28EQ12K4\\\\\_ilVfze30oNtpo4uB\\\\\_VtopC4PmqP09vrozgk9PirtxnOayktDmC4sqWuZ9E8na9UQ917klt0dMYw1CQB-gVHvxgWrg==\\\\\]\\\\\)
- Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride | Request PDF. \\\\\[URL: \\\\\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/QLho2dWLipjVlccy\\\\\\\_dsrVTWw8X0Omled8FV\\\\\\\_zXitFNfqJUhWVv1mn1B\\\\\\\_olnxMCgznZANY8n6mHyJ5zF9H7DyNkAc5S7g6o9e\\\\\\\_En0P2A8BM6SoEr7XFxTXHCdZhRLvIPNbQRm1HiUJUXL5832TcjG3BBuntlFmzbEPWOGYgLYu4zBEZ6NxTuZ3L-TaMytkOqGEtRHcu8Fj70xgFLcp05iJwqj\\\\\]\\\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/QLho2dWLipjVlccy\\\\\_dsrVTWw8X0Omled8FV\\\\\_zXitFNfqJUhWVv1mn1B\\\\\_olnxMCgznZANY8n6mHyJ5zF9H7DyNkAc5S7g6o9e\\\\\_En0P2A8BM6SoEr7XFxTXHCdZhRLvIPNbQRm1HiUJUXL5832TcjG3BBuntlFmzbEPWOGYgLYu4zBEZ6NxTuZ3L-TaMytkOqGEtRHcu8Fj70xgFLcp05iJwqj\\\\\)
- Tetrahydroquinoline synthesis - Organic Chemistry Portal. \\\\\[URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETvcsvVLxxisexTpiO87WhnoOwh->\\\\]\\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC82l4bAtpOvBU7dGpC3tXSYl3eeD5PTsblm0BkuZl7c1bH1PhJ0QumfJn\\\\_2oVMD8Kc2jLvh2HJ0l1c53KwbZ8B8jgENOqZg28lyz2ofOO3pEc=\\\\]\\\\)\\\]\\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhJKWjYiwl5yUEstAUot32h68x7BW1EkJJ4zmtt5FuxgbwXx\\\_hB37GQ20XL9zaVcr5BOVfBnIGlo4fbpCw3elx4AmgTLMi9HBXQhk\\\_yAFqy4jgaFvbExOqURsC4ddlTcCcjjE6QZlIMcgROZD-SP1ep4wYTDHi7GcTkB8iU=\\\]\\\)\\]\\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcJ908u4h\\_KbxlnDniBEk89pEpjP3ODiQdgj47gMhBr35ouLYp\\_TlgFNoKZ0Rl4MMrl5NrsbNP-v1Rv0przUOvTgtxJLHmoaTdC6FiExbo2a4epuYCxMRslhlypqcpcmNO\\_XzbUSXFkcybPQ==\\]\\)\]\(https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDKvwFC3clpeu9iXNwZeMpp6xO-eby695ccwo5hbhtEwqG\_\_ZunwkkjD2jUxDoFcX5pbMIJsHCB7wiuVZij5PUFs6RsGYgullD17e2TqYwdhbz8dteEt-nNYzn4sy9NplJ3xE0vP9PwjHOVeUp4rQ==\]\)](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV__QbzV55r9XJshYR0n4dlnaSCIO4vKd7BMTYhTjZfkBhDrjW3iw8guyBPbOh5yvUCSU4jQjdCVCgXiZ4qhiRlZNompAoUDMFhkR_t3C400-v50CWCSOKrxQe5hJgN7XZ9kXnm2PC0mGvmyeQFKK49ioyBg1mLiKqwAnem7TOaMq5DQ7osw6CLyRl6ErKpsTvVz731HlnJVxM-RxvfFHRrxMTQBL_oZbP9B78edZBTQFac=])

MCnz1MpMHopruS2oQfP6ESIAxH6mzFVsCHpJQylyVptO4mRWx4tJ42i1kN6c2YWf3pSxtlQ9r3qnF0o6KbWB9Cmgu6gqDdWycjGZQa0WQ7Mns  
g5JWGNzhe\_4Hw9kBK6KK7lrjAA==]

- 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHT6h2lQWPtG4fV1VnjhzThgcyIxT4kfkdb7lYsABGwHmo56-1rKkuwrfxJhZnmGOu7YP\\_GyEbI\\_g7yfxN55zmZwqLOz\\_m0lZBr7rSaUzvL7Ln9KrtjueuWmYWY0qD6LEytC0DxJEIAmC6ktih0afRE48](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHT6h2lQWPtG4fV1VnjhzThgcyIxT4kfkdb7lYsABGwHmo56-1rKkuwrfxJhZnmGOu7YP_GyEbI_g7yfxN55zmZwqLOz_m0lZBr7rSaUzvL7Ln9KrtjueuWmYWY0qD6LEytC0DxJEIAmC6ktih0afRE48)]
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters - ACS Publications. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxaX15uLy9oZ7mTTtLO4aojh8Ni7Q1koOfugl\\_plyQqs0GWGaHvdqj4wV8Rl2VlWW0PH3R2B\\_nXq4txoDF-S9g2aKW\\_Oeb-a0AcbciyNO8JykuKLTCo9Ymf7GIRM\\_X9AEExKrHIJMwUzDM1180n8w==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxaX15uLy9oZ7mTTtLO4aojh8Ni7Q1koOfugl_plyQqs0GWGaHvdqj4wV8Rl2VlWW0PH3R2B_nXq4txoDF-S9g2aKW_Oeb-a0AcbciyNO8JykuKLTCo9Ymf7GIRM_X9AEExKrHIJMwUzDM1180n8w==)]
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdvL7FETx9c9BoTIC0TISzuGpXKA6RQdE3RNw\\_DoqTz5NYA7faFDzfKk1W5y8AzjVn1MJbQk0AJLIQbpPBds-RfKtekf8AwL54yN7JkIk8\\_JO6M=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdvL7FETx9c9BoTIC0TISzuGpXKA6RQdE3RNw_DoqTz5NYA7faFDzfKk1W5y8AzjVn1MJbQk0AJLIQbpPBds-RfKtekf8AwL54yN7JkIk8_JO6M=)]
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENZnHKN3o0rbipBxqH1MRJ9mvSoF1A\\_GT7nlp7pOx-U3\\_hhqDphinQTJs8T2XyjL6aKT7tTGJJGGWE6T3XsJzBvDum9hfN6udP8jIVI\\_j0yIjvFdjZXQ7vvZ4HHeccpFyjOkjIL-v\\_OlRg==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENZnHKN3o0rbipBxqH1MRJ9mvSoF1A_GT7nlp7pOx-U3_hhqDphinQTJs8T2XyjL6aKT7tTGJJGGWE6T3XsJzBvDum9hfN6udP8jIVI_j0yIjvFdjZXQ7vvZ4HHeccpFyjOkjIL-v_OlRg==)]
- 4-Nitroquinoline 1-oxide - EZGC & EZLC Online Software Suite. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRsuCnPVoYNuKoBp6WlywsgmeFzcsKt2MuvmCF6dwEpUw\\_csq0SsSnf9anrtYczX8wyaeWPJcozZLXODLmO3Y4EIC7b1Phy0J8M4gJd5856m1eq0nmAuqzkMv8-UzjrAEoN5lWbC4-k6TFCe\\_4uujkHIJC4erqBcHg3tQlpDtq7mC7kM4=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRsuCnPVoYNuKoBp6WlywsgmeFzcsKt2MuvmCF6dwEpUw_csq0SsSnf9anrtYczX8wyaeWPJcozZLXODLmO3Y4EIC7b1Phy0J8M4gJd5856m1eq0nmAuqzkMv8-UzjrAEoN5lWbC4-k6TFCe_4uujkHIJC4erqBcHg3tQlpDtq7mC7kM4=)]
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Grha-apxNinK3CjjACQ-g1\\_aY79dFC08seGsyekh4mFZyNETJ8zXVYcKAfyJXmRXg8LMFKWi0SSD3vla-iG\\_CXzG13SFA0Sr2kKFVl3\\_eFYgNYZ0pwmKgSQ2QTFQ1F2iuQbDwclV3H8r3f3vlfjY9ppgdIHf2Vgla-t0xzIHhi9Xk8B3S8fGG6db\\_x2e\\_pDe9sccHBIUDoa3f3\\_qsRsPjdnIzz\\_fr5MN0wdPn6\\_32ThEg7jmrnthMH7PY9ulxNqO3\\_cqKcJBTRWnQdjKKdFO](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Grha-apxNinK3CjjACQ-g1_aY79dFC08seGsyekh4mFZyNETJ8zXVYcKAfyJXmRXg8LMFKWi0SSD3vla-iG_CXzG13SFA0Sr2kKFVl3_eFYgNYZ0pwmKgSQ2QTFQ1F2iuQbDwclV3H8r3f3vlfjY9ppgdIHf2Vgla-t0xzIHhi9Xk8B3S8fGG6db_x2e_pDe9sccHBIUDoa3f3_qsRsPjdnIzz_fr5MN0wdPn6_32ThEg7jmrnthMH7PY9ulxNqO3_cqKcJBTRWnQdjKKdFO)]
- 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3c9fCtbfN81ykXWI\\_oxlseovrFbY2RnVdNiUGAQWng\\_ZRRWZh8Zm25WgmmXCixiBjsHQrwEeM2soJ0onT-RJBJNBHcYfTior\\_nK-BTJm9VII=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3c9fCtbfN81ykXWI_oxlseovrFbY2RnVdNiUGAQWng_ZRRWZh8Zm25WgmmXCixiBjsHQrwEeM2soJ0onT-RJBJNBHcYfTior_nK-BTJm9VII=)]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEYrTyGReZqe9tCI1ICABJWYL0kr6ZWJBWh4E14QumtjNdV3ZkXzWwt5s8H2Fe1dEl\\_ciVf0TvlUrYU9VGF2ClxiSZE9hRlwC\\_PR6lAqpQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEYrTyGReZqe9tCI1ICABJWYL0kr6ZWJBWh4E14QumtjNdV3ZkXzWwt5s8H2Fe1dEl_ciVf0TvlUrYU9VGF2ClxiSZE9hRlwC_PR6lAqpQ==)]
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Son Tetrahydroisoquinolines Bearing 3(4) - NIH. [URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyFW8rStuGpQrbscHpl6g7soceK3Oj36B907MX\\_IlelueWc-6M5b78wwbYuCTiEpOH6edGYbXDRQlxu5QSVx1uDs-fftODbNjdhkxGE\\_oXzw\\_hzwfjsA==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyFW8rStuGpQrbscHpl6g7soceK3Oj36B907MX_IlelueWc-6M5b78wwbYuCTiEpOH6edGYbXDRQlxu5QSVx1uDs-fftODbNjdhkxGE_oXzw_hzwfjsA==)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [biointerfaceresearch.com](http://biointerfaceresearch.com) [biointerfaceresearch.com]
2. [researchgate.net](http://researchgate.net) [researchgate.net]
3. 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide | lookchem [lookchem.com]
4. [labsolu.ca](http://labsolu.ca) [labsolu.ca]
5. 125162-98-3|4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide|BLD Pharm [bldpharm.com]
6. Tetrahydroquinoline synthesis [organic-chemistry.org]
7. [researchgate.net](http://researchgate.net) [researchgate.net]
8. [researchgate.net](http://researchgate.net) [researchgate.net]
9. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
10. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
11. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]

- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide chemical properties]. BenchChem, [2026]. [Online PDF]. Available [https://www.benchchem.com/product/b178058#4-nitro-5-6-7-8-tetrahydroquinoline-1-oxide-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)